N-(4-fluoro-2-hydroxyphenyl)acetamide, a compound with the chemical formula CHFNO, is a derivative of acetamide that incorporates a fluorinated aromatic ring. This compound is of significant interest due to its potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in the synthesis of herbicides like flufenacet. The presence of the fluorine atom enhances the compound's biological activity and stability, making it a valuable target for synthetic chemists.
N-(4-fluoro-2-hydroxyphenyl)acetamide can be classified as an aryl acetamide. It falls under the broader category of fluorinated organic compounds, which are known for their unique properties derived from the presence of fluorine. The compound is closely related to other acetamide derivatives that exhibit various biological activities, including antibacterial and herbicidal properties.
The synthesis of N-(4-fluoro-2-hydroxyphenyl)acetamide typically involves several key steps:
The molecular structure of N-(4-fluoro-2-hydroxyphenyl)acetamide features:
N-(4-fluoro-2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, which affects both nucleophilicity and electrophilicity during chemical transformations .
The mechanism of action for N-(4-fluoro-2-hydroxyphenyl)acetamide in biological contexts often involves interaction with specific enzymes or receptors. For example, similar compounds have been shown to inhibit certain bacterial enzymes, leading to cell lysis and antibacterial effects.
Studies indicate that fluorinated compounds can enhance binding affinity to target proteins, potentially improving pharmacological efficacy .
Relevant data include infrared spectroscopy results showing characteristic absorption bands for amide (C=O stretch around 1678 cm) and N-H stretching around 3300 cm .
N-(4-fluoro-2-hydroxyphenyl)acetamide has several scientific uses:
Research continues into its potential applications in treating bacterial infections due to its favorable pharmacokinetic profile .
The direct acylation of 4-fluoro-2-hydroxyaniline serves as a foundational route to N-(4-fluoro-2-hydroxyphenyl)acetamide. This method involves reacting the aniline derivative with acetylating agents (e.g., acetic anhydride or chloroacetyl chloride) under controlled conditions. A representative protocol dissolves 4-fluoro-2-hydroxyaniline in glacial acetic acid, followed by dropwise addition of acetic anhydride at 0–5°C. The reaction proceeds exothermically, requiring rigorous temperature control to minimize diacetylation byproducts. After quenching with sodium acetate solution, the product precipitates as a colorless solid, achieving yields of 85–89% after recrystallization from ethanol [2]. Critical parameters include:
Table 1: Optimization of Acylation Reaction Parameters
Acetylating Agent | Temperature (°C) | Solvent | Yield (%) |
---|---|---|---|
Acetic anhydride | 0–5 | Acetic acid | 89 |
Chloroacetyl chloride | 0–5 | Acetic acid | 85 |
Acetyl chloride | 0–5 | Acetic acid | 78 |
An alternative approach employs chloroacetyl chloride to form an intermediate N-chloroacetyl derivative, which undergoes hydrolysis or aminolysis to yield the acetamide. In this two-step sequence, 4-fluoro-2-hydroxyaniline reacts with chloroacetyl chloride (1.2 equiv) in acetonitrile at 0°C, with triethylamine (1.5 equiv) as an acid scavenger. The intermediate N-(4-fluoro-2-hydroxyphenyl)-2-chloroacetamide forms within 2 hours and is hydrolyzed in situ using aqueous NaOH (10%) at 60°C for 1 hour [7]. Key advantages include:
For benzofuran-containing analogs of N-(4-fluoro-2-hydroxyphenyl)acetamide, the Willgerodt–Kindler rearrangement enables gram-scale synthesis of the acetic acid backbone. This three-step sequence starts with bromoacetone and salicylaldehyde derivatives under basic conditions (K₂CO₃, acetone, reflux) to form methyl ketone intermediates (61% yield, 5.7 g scale). Subsequent treatment with sulfur and morpholine at 110°C for 8 hours affords the thioamide (66% yield, 4 g scale). Acidic hydrolysis (6M HCl, ethanol/water 4:1, reflux) then delivers the benzofuranyl acetic acid precursor in 90% yield [1]. Critical scalability features include:
Coupling in situ-generated benzofuranyl acetic acids with 4-fluoro-2-hydroxyaniline requires scalable amidation protocols. Initial trials with dicyclohexylcarbodiimide (DCC) suffered from difficult urea byproduct removal. Switching to ethyl dimethylaminopropyl carbodiimide (EDCI) in dichloromethane/water (2:1) with catalytic DMAP (4-dimethylaminopyridine) resolved purification issues, as the urea derivative solubilized in aqueous washes. Key optimizations include:
Table 2: Scalability Metrics for Amidation Coupling Strategies
Coupling Reagent | Max Scale Tested (g) | Reaction Time (h) | Yield (%) | Byproduct Removal |
---|---|---|---|---|
DCC | 10 | 12 | 78 | Challenging |
EDCI | 50 | 4 | 85 | Straightforward |
CDI (carbonyldiimidazole) | 30 | 6 | 80 | Moderate |
Recrystallization remains the primary purification method for N-(4-fluoro-2-hydroxyphenyl)acetamide due to its thermal stability. Ethanol-water systems (4:1 v/v) yield colorless needles with >99% HPLC purity, achieving 89% recovery. Solvent selection criteria include:
For benzofuran-acetamide hybrids, dimethyl sulfoxide (DMSO) enables high-temperature crystallization but risks sulfur incorporation. Mixed solvent systems (toluene/ethanol 3:1) balance recovery (80%) and purity (98%), avoiding DMSO-induced decomposition. Process-scale centrifugation reduces crystal packing solvent to <0.1% w/w, meeting pharmaceutical excipient standards [4] .
Table 3: Recrystallization Solvent Performance Comparison
Solvent System | Temperature Gradient (°C) | Recovery (%) | Purity (%) | Crystal Morphology |
---|---|---|---|---|
Ethanol/water (4:1) | 78 → 25 | 89 | >99 | Needles |
Ethyl acetate/hexane (1:2) | 60 → 4 | 82 | 97 | Plates |
Toluene/ethanol (3:1) | 110 → 25 | 80 | 98 | Prisms |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9